

how does 4-Demethyl Tranilast compare to other mast cell stabilizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Demethyl Tranilast**

Cat. No.: **B8507220**

[Get Quote](#)

A Comparative Analysis of Tranilast and Other Mast Cell Stabilizers

For Researchers, Scientists, and Drug Development Professionals

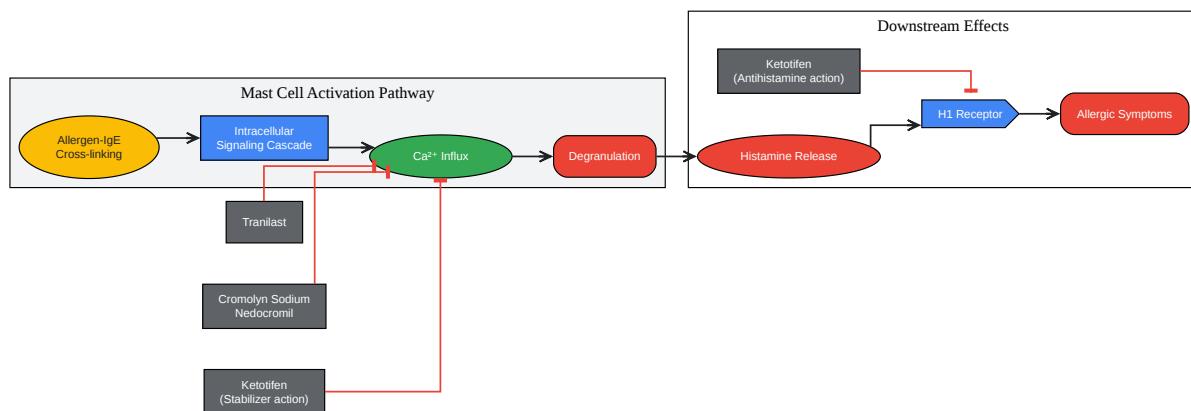
This guide provides a detailed comparison of Tranilast and its metabolite, **4-Demethyl Tranilast**, with other established mast cell stabilizers, namely Cromolyn Sodium, Ketotifen, and Nedocromil. The focus is on their efficacy in inhibiting mast cell degranulation, their mechanisms of action, and the experimental evidence supporting their activity.

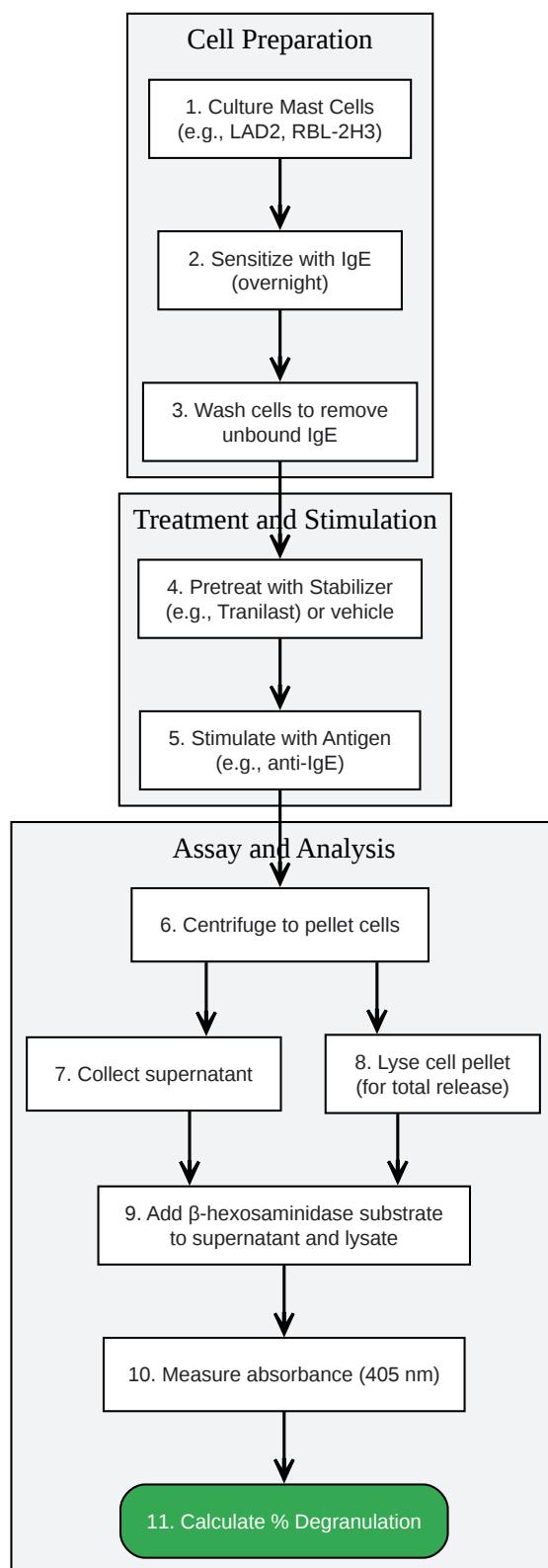
Note on 4-Demethyl Tranilast: **4-Demethyl Tranilast** is a known metabolite of Tranilast. However, there is a notable scarcity of publicly available research specifically detailing its mast cell stabilizing properties and potency. Therefore, this guide will focus on the parent compound, Tranilast, for which more extensive data exists.

Quantitative Comparison of Mast Cell Stabilizer Potency

The following table summarizes the available quantitative data on the potency of various mast cell stabilizers in inhibiting the release of inflammatory mediators. It is important to note that the experimental conditions, cell types, and measured endpoints can vary between studies, making direct comparisons challenging.

Compound	Target/Assay	Cell Type	IC50 Value	Reference
Tranilast	Inhibition of Slow Reacting Substance of Anaphylaxis (SRS-A) release	Rat Peritoneal Exudate Cells & Human Leukocytes	~100 μ M	[1]
Prostaglandin D2 (PGD2) production	Rat Peritoneal Mast Cells		~100 μ M	[2]
	Inhibition of FoxO-1 activity	HepG2 cells	~30 μ M	[3]
Ketotifen	Inhibition of histamine and tryptase release	Human Conjunctival Mast Cells	Effective at 10^{-11} to 10^{-4} M	[4][5]
Cromolyn Sodium	Inhibition of histamine release	Human Lung and Tonsillar Mast Cells	>1000 μ M (Significant inhibition at 1000 μ M)	[6]
Nedocromil	Inhibition of histamine release	Human Lung, Tonsillar, and Adenoidal Mast Cells	Effective at 1000 μ M (More effective than Cromolyn Sodium)	[6]


Mechanisms of Action and Signaling Pathways


Mast cell stabilizers primarily function by preventing the degranulation of mast cells, a critical event in the allergic and inflammatory cascade. This process is initiated by the cross-linking of IgE receptors (Fc ϵ RI) on the mast cell surface, leading to a complex signaling cascade that culminates in the release of pre-formed mediators (e.g., histamine, proteases) and the synthesis of newly formed mediators (e.g., prostaglandins, leukotrienes).

The key intracellular event triggering degranulation is a sustained increase in intracellular calcium concentration ($[Ca^{2+}]_i$). Most mast cell stabilizers are thought to interfere with this process.

General Mast Cell Degranulation Pathway

The following diagram illustrates a simplified overview of the IgE-mediated mast cell degranulation pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of inhibitory action of tranilast on the release of slow reacting substance of anaphylaxis (SRS-A) in vitro: effect of tranilast on the release of arachidonic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of tranilast on prostaglandin D synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast protects pancreatic β -cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [how does 4-Demethyl Tranilast compare to other mast cell stabilizers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8507220#how-does-4-demethyl-tranilast-compare-to-other-mast-cell-stabilizers\]](https://www.benchchem.com/product/b8507220#how-does-4-demethyl-tranilast-compare-to-other-mast-cell-stabilizers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com